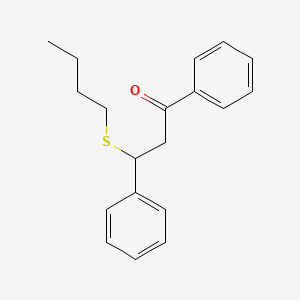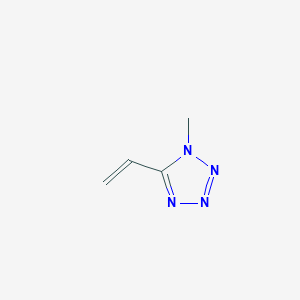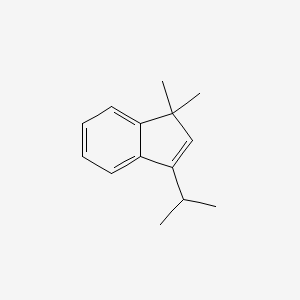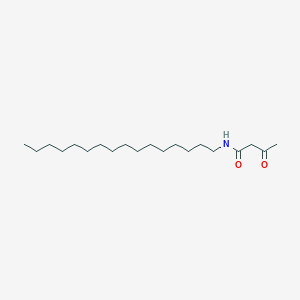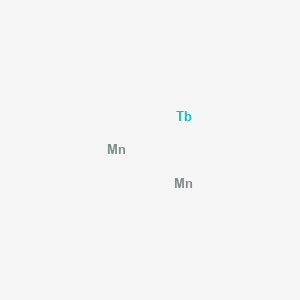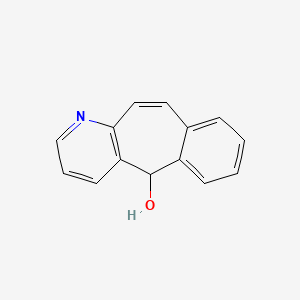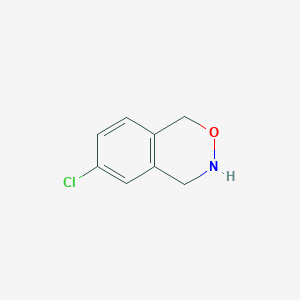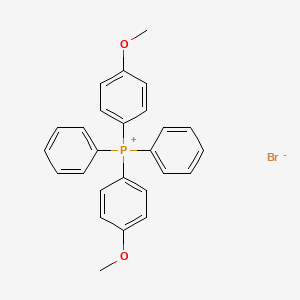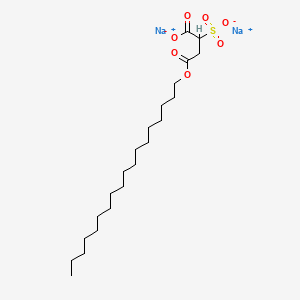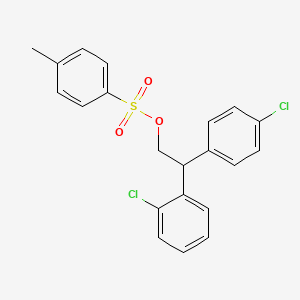![molecular formula C15H10N4O3S2 B14707683 4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo- CAS No. 15246-94-3](/img/structure/B14707683.png)
4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-: is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound features a thiazolidinone ring with a phenyl group at the third position, a thioxo group at the second position, and a 4-nitrophenylazo group at the fifth position. This unique structure contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolidinone derivatives typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters . For the specific compound 4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-, the synthesis can be achieved through the following steps:
Formation of Thiosemicarbazone: Thiosemicarbazide reacts with an appropriate aldehyde or ketone to form thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization with α-haloketones or α-haloesters to form the thiazolidinone ring.
Industrial Production Methods: Industrial production of thiazolidinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, the compound has been studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains .
Medicine: The compound’s anti-inflammatory and anticancer activities make it a potential candidate for drug development. It has been investigated for its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression .
Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its azo group, which imparts vibrant colors .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For example, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division . The compound’s anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-Thioxo-4-thiazolidinone: Similar structure but lacks the 4-nitrophenylazo group.
4-Thiazolidinone: Basic structure without the thioxo and azo groups.
Thiazolidine-2,4-dione: Contains a dione group instead of the thioxo group.
Uniqueness: The presence of the 4-nitrophenylazo group and the thioxo group in 4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo- imparts unique chemical and biological properties. These functional groups enhance its reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
15246-94-3 |
|---|---|
Molecular Formula |
C15H10N4O3S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)diazenyl]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10N4O3S2/c20-14-13(17-16-10-6-8-12(9-7-10)19(21)22)24-15(23)18(14)11-4-2-1-3-5-11/h1-9,13H |
InChI Key |
KIKSVMRLSMRXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=S)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)

